Cas no 2138528-96-6 (2-(piperazin-1-yl)quinazoline-5-carboxylic acid)

2-(piperazin-1-yl)quinazoline-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(piperazin-1-yl)quinazoline-5-carboxylic acid
- EN300-1162536
- 2138528-96-6
-
- インチ: 1S/C13H14N4O2/c18-12(19)9-2-1-3-11-10(9)8-15-13(16-11)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2,(H,18,19)
- InChIKey: NCJRAQWBCZIYKQ-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC=CC2=C1C=NC(=N2)N1CCNCC1)=O
計算された属性
- せいみつぶんしりょう: 258.11167570g/mol
- どういたいしつりょう: 258.11167570g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4Ų
- 疎水性パラメータ計算基準値(XlogP): -1.4
2-(piperazin-1-yl)quinazoline-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162536-2.5g |
2-(piperazin-1-yl)quinazoline-5-carboxylic acid |
2138528-96-6 | 2.5g |
$2660.0 | 2023-06-08 | ||
Enamine | EN300-1162536-2500mg |
2-(piperazin-1-yl)quinazoline-5-carboxylic acid |
2138528-96-6 | 2500mg |
$2660.0 | 2023-10-03 | ||
Enamine | EN300-1162536-0.1g |
2-(piperazin-1-yl)quinazoline-5-carboxylic acid |
2138528-96-6 | 0.1g |
$1195.0 | 2023-06-08 | ||
Enamine | EN300-1162536-0.25g |
2-(piperazin-1-yl)quinazoline-5-carboxylic acid |
2138528-96-6 | 0.25g |
$1249.0 | 2023-06-08 | ||
Enamine | EN300-1162536-1.0g |
2-(piperazin-1-yl)quinazoline-5-carboxylic acid |
2138528-96-6 | 1g |
$1357.0 | 2023-06-08 | ||
Enamine | EN300-1162536-0.5g |
2-(piperazin-1-yl)quinazoline-5-carboxylic acid |
2138528-96-6 | 0.5g |
$1302.0 | 2023-06-08 | ||
Enamine | EN300-1162536-10.0g |
2-(piperazin-1-yl)quinazoline-5-carboxylic acid |
2138528-96-6 | 10g |
$5837.0 | 2023-06-08 | ||
Enamine | EN300-1162536-5000mg |
2-(piperazin-1-yl)quinazoline-5-carboxylic acid |
2138528-96-6 | 5000mg |
$3935.0 | 2023-10-03 | ||
Enamine | EN300-1162536-250mg |
2-(piperazin-1-yl)quinazoline-5-carboxylic acid |
2138528-96-6 | 250mg |
$1249.0 | 2023-10-03 | ||
Enamine | EN300-1162536-1000mg |
2-(piperazin-1-yl)quinazoline-5-carboxylic acid |
2138528-96-6 | 1000mg |
$1357.0 | 2023-10-03 |
2-(piperazin-1-yl)quinazoline-5-carboxylic acid 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
2-(piperazin-1-yl)quinazoline-5-carboxylic acidに関する追加情報
2-(Piperazin-1-yl)Quinazoline-5-Carboxylic Acid: A Comprehensive Overview
The compound 2-(piperazin-1-yl)quinazoline-5-carboxylic acid (CAS No. 2138528-96-6) has emerged as a significant molecule in the field of medicinal chemistry and pharmacology. This compound, characterized by its unique quinazoline backbone and piperazine substituent, has garnered attention due to its potential therapeutic applications. Recent studies have highlighted its role in various biological systems, particularly in the context of enzyme inhibition and receptor modulation.
Structure and Synthesis
The molecular structure of 2-(piperazin-1-yl)quinazoline-5-carboxylic acid is defined by a quinazoline ring system, which serves as a central scaffold. The quinazoline moiety is a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring. Attached to this core is a piperazine group at the 1-position of the quinazoline ring, while a carboxylic acid group is located at the 5-position. This arrangement confers the molecule with unique electronic and steric properties, making it an attractive candidate for drug design.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(piperazin-1-yl)quinazoline-5-carboxylic acid. Researchers have employed various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These techniques not only enhance yield but also improve the purity of the final product, which is crucial for subsequent biological evaluations.
Biological Activity and Applications
Extensive research has been conducted to evaluate the biological activity of 2-(piperazin-1-yl)quinazoline-5-carboxylic acid. One of the most promising findings is its ability to inhibit key enzymes involved in cellular signaling pathways. For instance, studies have demonstrated that this compound exhibits potent inhibitory activity against protein kinase A (PKA), a critical regulator of cellular processes such as proliferation and differentiation.
In addition to its enzymatic inhibition properties, 2-(piperazin-1-yl)quinazoline-5-carboxylic acid has shown potential as an antagonist of certain G-protein coupled receptors (GPCRs). This receptor-modulating activity suggests its utility in treating conditions associated with dysregulated signaling pathways, such as inflammatory diseases and neurodegenerative disorders.
Recent studies have also explored the antiviral properties of this compound. Preclinical data indicate that 2-(piperazin-1-yl)quinazoline-5-carboxylic acid can inhibit viral replication by targeting essential viral enzymes. This discovery opens new avenues for its application in antiviral therapy, particularly against emerging pathogens.
Safety and Toxicological Profile
To ensure its suitability for therapeutic use, comprehensive safety assessments have been conducted on 2-(piperazin-1-yliquinazine)-5-carboxylic acid. Acute and chronic toxicity studies in animal models have revealed that this compound exhibits a favorable safety profile with minimal adverse effects at therapeutic doses.
Furthermore, genotoxicity assays have demonstrated that 2-(piperaizinilidene)quinazinecarboxylic acid does not induce DNA damage or mutations under experimental conditions. These findings underscore its potential for long-term use in clinical settings.
Future Directions and Clinical Potential
The continued exploration of 2-(piperaizinilidene)quinazinecarboxylic acid's pharmacological properties holds promise for its development as a novel therapeutic agent. Ongoing clinical trials are investigating its efficacy in treating various indications, including cancer, inflammatory diseases, and viral infections.
In conclusion, 2-(piperaizinilidene)quinazinecarboxylic acid (CAS No. 2138528966) represents a compelling candidate for drug development due to its versatile biological activities and favorable safety profile. As research progresses, this compound may pave the way for innovative treatments addressing unmet medical needs.
2138528-96-6 (2-(piperazin-1-yl)quinazoline-5-carboxylic acid) 関連製品
- 1344255-37-3(3-2-(aminomethyl)cyclopropylbenzonitrile)
- 2230253-82-2(PKI-166 (hydrochloride))
- 1354009-25-8(N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide)
- 1806939-83-2(2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine)
- 2229393-28-4(4-(5-nitropyridin-2-yl)oxane-2,6-dione)
- 32602-11-2(6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-)
- 2680690-99-5(benzyl N-2-(6-fluoropyridin-2-yl)propylcarbamate)
- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
- 1797596-61-2((Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate)
- 68259-13-2(decane-1-sulfonyl fluoride)




